Chlordimeform hydrochloride

概要

説明

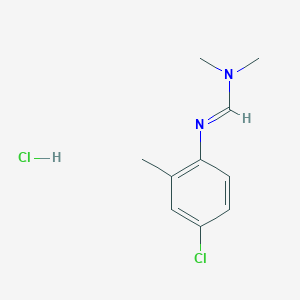

Chlordimeform hydrochloride (C₁₀H₁₄Cl₂N₂; CAS 19750-95-9) is an organochlorine pesticide historically used as a broad-spectrum insecticide and acaricide. It exists in two forms: the free base and the hydrochloride salt. The hydrochloride form is preferred in agricultural formulations due to its lower volatility and enhanced stability in acidic conditions . Marketed under trade names such as Fundal SP and Galecron, it was primarily applied on cotton for pest control . However, its use has been restricted or discontinued in many regions due to concerns about carcinogenicity linked to its metabolite, para-chloro-ortho-toluidine .

準備方法

Structural and Chemical Context

Chlordimeform hydrochloride (C₁₀H₁₃ClN₂·HCl) is the hydrochloride salt of N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine . Its structure comprises a chloro-substituted aromatic ring linked to a dimethylformamidine group, with the hydrochloride salt enhancing stability and solubility . The compound’s synthesis typically involves formamidine formation followed by salt precipitation, though specific methodologies vary in reagent selection and reaction conditions.

Synthetic Routes for this compound

Formamidine Condensation Approach

A common strategy for formamidine derivatives involves condensing a primary amine with a formamide derivative. For chlordimeform, this would entail reacting 4-chloro-2-methylaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions:

Subsequent treatment with hydrochloric acid yields the hydrochloride salt . While explicit documentation of this route is absent in the provided sources, analogous protocols for formamidines suggest temperatures of 80–120°C and inert solvents like toluene or xylene .

Optimization of Reaction Conditions

Solvent Systems

Patent CN101844989A highlights methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran as effective solvents for lithiation and coupling steps. These solvents improve yield by stabilizing reactive intermediates and minimizing side reactions. For chlordimeform, polar aprotic solvents like DMF or THF may enhance formamidine formation.

Temperature and Time

-

Lithiation : Reactions conducted at −15°C to 15°C achieve higher selectivity, reducing undesired byproducts .

-

Condensation : Elevated temperatures (e.g., 120–160°C ) accelerate formamidine formation but risk decomposition, necessitating precise thermal control .

Recrystallization and Purity

Recrystallization using ethanol/water mixtures (e.g., 2.5:1 w/w) yields this compound with 95–97% chromatographic purity . Similar protocols could apply, with solvent ratios adjusted based on solubility data.

Critical Process Parameters

Challenges and Mitigation Strategies

Byproduct Formation

Degradation studies note that chlordimeform hydrolyzes to 4-chloro-o-toluidine , a toxic metabolite . To suppress hydrolysis:

-

Maintain anhydrous conditions during synthesis.

-

Use stabilizers like organic acids (e.g., adipic acid) to buffer reaction media .

Scalability Issues

Analytical Characterization

Purity Assessment

-

HPLC : Chromatographic purity ≥95% using C18 columns and UV detection .

-

GC-MS : Monitors degradation products (e.g., 4-chloro-o-toluidine) with detection limits <1 ppm .

Structural Confirmation

化学反応の分析

Types of Reactions: Chlordimeform hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Various oxidation products depending on the reaction conditions.

Reduction: Amine derivatives of this compound.

Substitution: Halogenated derivatives of the compound.

科学的研究の応用

Agricultural Applications

Insecticide and Acaricide Use

Chlordimeform hydrochloride has been widely employed in agriculture, particularly for controlling pests in cotton crops. Its effectiveness against a range of insects and mites has made it a valuable tool in integrated pest management strategies. The compound acts primarily as an antifeedant, disrupting the feeding behavior of target pests, which helps in reducing crop damage .

Environmental Persistence and Toxicity

While effective, chlordimeform's environmental impact has raised concerns. It is moderately persistent in soil but less so in aquatic systems, indicating a lower likelihood of groundwater contamination. However, it has been classified as moderately toxic to mammals and birds, raising considerations for ecological safety .

Toxicological Studies

Pharmacological Effects

Research has demonstrated various pharmacological effects of this compound on different biological systems. For instance, studies involving isolated rabbit hearts showed that doses as low as 1 mg could significantly decrease contractile force, indicating potential cardiovascular effects . In animal models, acute exposure resulted in observable physiological changes such as hypotension and increased respiration rates .

Carcinogenic Potential

Chlordimeform is metabolized into p-chloro-o-toluidine, a compound identified as a potential human carcinogen based on epidemiological studies linking it to urinary bladder cancer among exposed workers. This association emphasizes the need for careful handling and regulation of chlordimeform in occupational settings .

Biochemical Applications

Metabolic Studies

This compound has been utilized in studies examining metabolic pathways in various organisms. For example, research involving rat liver homogenates indicated that chlordimeform undergoes significant metabolic transformation, producing several metabolites including 4-chloro-o-toluidine . These findings are crucial for understanding the compound's bioactivity and potential health risks.

Data Summary

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Details |

|---|---|

| Chemical Formula | C10H14Cl2N2 |

| Primary Use | Insecticide and acaricide |

| Toxicity Level | Moderately toxic to mammals and birds |

| Environmental Persistence | Moderately persistent in soil; low aquatic persistence |

| Metabolites Identified | 4-chloro-o-toluidine and other unidentified metabolites |

| Health Risks | Potential carcinogenic effects linked to p-chloro-o-toluidine |

Case Studies

-

Epidemiological Study on Workers

A cohort study conducted among workers exposed to chlordimeform revealed an increased incidence of urinary bladder cancer. This highlighted the need for stringent occupational safety measures when handling this compound . -

Animal Toxicity Assessment

In laboratory settings, rats administered high doses of chlordimeform exhibited significant weight loss and behavioral changes, underscoring its neurotoxic potential. Such findings are essential for evaluating the safety thresholds for human exposure . -

Environmental Impact Assessment

Field studies assessing the residual impact of chlordimeform on treated crops indicated varying levels of p-chloro-o-toluidine in plant tissues post-application. This data is critical for understanding the long-term ecological consequences of its use .

作用機序

Chlordimeform hydrochloride exerts its effects by interfering with the amine-mediated control of the nervous and endocrine systems. It causes a build-up of amines such as 5-hydroxytryptamine and norepinephrine in the brain, leading to various physiological responses. The compound inhibits monoamine oxidase, an enzyme responsible for the breakdown of amines, resulting in increased levels of these neurotransmitters .

類似化合物との比較

Physical and Chemical Properties

Chlordimeform hydrochloride differs significantly from its free base and structurally related compounds like amitraz and formetanate hydrochloride (Table 1).

Table 1: Comparative Physical and Toxicological Properties

| Property | Chlordimeform Base | Chlordimeform HCl | Amitraz | Formetanate HCl |

|---|---|---|---|---|

| Volatility | High (4 mg/m³ at 20°C) | Low | Low | Low |

| Water Solubility | Moderate | High (salt form) | Low | High (salt form) |

| Acute Oral LD₅₀ (Rat) | 250 mg/kg | 335 mg/kg | 800 mg/kg | 21 mg/kg |

| Dermal LD₅₀ (Rat) | N/A | 4000 mg/kg | >1600 mg/kg | N/A |

| pH Stability | Stable in acidic | Stable at pH 3–4 | Stable in alkaline | Stable in acidic |

Key Observations :

- The hydrochloride salt reduces volatility, enhancing safety during handling .

- Amitraz exhibits lower mammalian toxicity (higher LD₅₀) compared to chlordimeform .

- Formetanate hydrochloride, a carbamate, has significantly higher acute toxicity (LD₅₀ 21 mg/kg) due to its acetylcholinesterase inhibition mechanism .

Mode of Action

This compound is an octopamine receptor agonist, disrupting neurotransmission in invertebrates. This contrasts with carbamates (e.g., formetanate) and organophosphates, which inhibit acetylcholinesterase .

Comparison with Amitraz :

- Both are octopamine mimics, but amitraz acts as a pro-insecticide, requiring metabolic activation to its active form, N-(2,4-dimethylphenyl)-N-methylformamidine .

- Chlordimeform causes unique neurotoxic symptoms (e.g., hyperactivity, wing flapping) without tremors or convulsions, differing from acetylcholinesterase inhibitors .

Stability and Environmental Persistence

- Hydrolysis :

- Photodegradation :

- Chlordimeform free base degrades under UV light to N-formylchlorotoluidine (95%), while the hydrochloride form resists photolysis .

生物活性

Chlordimeform hydrochloride, a member of the formamidine class of pesticides, has been widely studied for its biological activity, particularly its effects on various pests and potential toxicity to non-target organisms. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is chemically known as N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine. It primarily functions as an acaricide and insecticide, effectively targeting motile forms of mites and ticks, as well as the eggs and early instars of certain Lepidoptera insects. Its mechanism of action is not fully understood but is believed to involve multiple pathways including direct lethality and behavioral effects, such as excitant-repellant actions .

Efficacy Against Pests

Chlordimeform exhibits significant biological activity against various arthropods. It has been shown to be particularly effective against juvenile and resistant forms of spider mites and ticks. The compound's efficacy is attributed to its ability to disrupt normal physiological functions in these pests, leading to mortality through both acute toxicity and chemosterilization .

Toxicity Studies

Numerous studies have assessed the toxicity of chlordimeform in various animal models:

- Acute Toxicity : In studies involving rats, chlordimeform was administered at graded doses (0.01 to 100 mg/kg). Results indicated a dose-dependent decrease in contractile force in isolated rabbit hearts, with higher doses leading to temporary cessation of heart contractions .

- Chronic Toxicity : Long-term exposure studies have revealed potential carcinogenic effects. For instance, workers exposed to chlordimeform during manufacturing showed an increased incidence of bladder cancer, with epidemiological data linking exposure to the development of urinary bladder tumors .

Metabolism and Transformation

Chlordimeform undergoes metabolic transformation in mammals, primarily yielding 4-chloro-o-toluidine as a major metabolite. This metabolite has been identified as a potential carcinogen. Studies demonstrated that significant amounts of the compound were excreted via urine and feces following administration in animal models .

Table 1: Metabolic Fate of Chlordimeform in Rats

| Time Post-Administration | Urine (% Excreted) | Feces (% Excreted) | Tissue Residues (ppb) |

|---|---|---|---|

| 8 hours | 46.4 | 4.3 | <0.03 |

| 24 hours | 57.5 | 3.9 | - |

| 72 hours | 85 | - | Liver: 72, Kidney: 30 |

Occupational Exposure

A notable case study involved a cohort of workers from Germany and Denmark who were involved in the production of chlordimeform. Between 1982 and 1990, several cases of urinary bladder cancer were reported among these workers, highlighting the long-term health risks associated with occupational exposure to this pesticide .

Endocrine Disruption

Research has indicated that chlordimeform may interact with alpha-adrenergic receptors, leading to alterations in endocrine regulation within mammals. This suggests that beyond its insecticidal properties, chlordimeform may have broader implications for mammalian health .

Q & A

Basic Research Questions

Q. How is Chlordimeform hydrochloride identified and characterized in laboratory settings?

Researchers employ analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Standard reference materials (CAS RN 19750-95-9) validated for pesticide residue analysis should be used, with storage at 0–6°C to maintain stability . Comparative analysis with authenticated intermediates (e.g., para-chloro-ortho-toluidine) synthesized via phosphorylation reactions ensures structural fidelity .

Q. What are the recommended protocols for safe handling and storage of this compound?

Store at 0–6°C in sealed, labeled containers to prevent degradation . Use chemically resistant gloves (nitrile/neoprene) and lab coats, and handle in fume hoods with adequate ventilation. While specific glove material data are limited, penetration testing and OSHA Hazard Communication Standards guide PPE selection . Emergency protocols must address spill containment and waste disposal per organochlorine compound regulations .

Q. What synthetic routes are used to produce this compound, and how are intermediates validated?

Synthesis involves phosphoryl oxychloride-mediated reactions with intermediates like para-chloro-ortho-toluidine. Each intermediate must be verified via thin-layer chromatography (TLC) and NMR against certified standards . Reaction completion is confirmed by monitoring pH-dependent precipitation of the hydrochloride salt, followed by recrystallization for purity ≥97% .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies at temperatures ranging from -20°C to 25°C, with periodic sampling analyzed via HPLC for degradation products (e.g., 4-chloro-2-methylaniline). Photostability tests under UV light (λ = 254 nm) identify light-sensitive degradation pathways .

Advanced Research Questions

Q. What methodologies resolve contradictions in toxicological data for this compound?

Discrepancies often arise from metabolite variability (e.g., para-chloro-ortho-toluidine levels) and exposure duration. Implement longitudinal studies with standardized dosing (acute vs. chronic) and use LC-MS/MS for metabolite quantification . Cross-validate findings in multiple models (e.g., in vitro hepatocytes and in vivo rodents) to account for metabolic differences . Statistical power analysis during experimental design ensures adequate sample sizes .

Q. How can researchers optimize detection of this compound metabolites in biological matrices?

Solid-phase extraction (SPE) with mixed-mode cation exchange cartridges isolates metabolites from urine or plasma. Derivatization using pentafluoropropionic anhydride enhances GC-ECD sensitivity for para-chloro-ortho-toluidine, achieving LOQs <0.1 ppb . Validate methods with recovery studies (spiked samples at 0.1–10 ppb) and account for CYP450-mediated metabolic variations through enzyme phenotyping .

Q. What experimental approaches evaluate environmental persistence in agricultural ecosystems?

Conduct soil column studies under controlled pH (4–9) and moisture conditions, monitoring degradation via GC-ECD . Compare sterile vs. non-sterile soils to distinguish microbial vs. abiotic pathways. Use HRMS for non-targeted screening of transformation products and apply the Koc model to normalize data to soil organic carbon content .

Q. How can cross-reactivity be minimized in multi-pesticide residue analyses?

Employ orthogonal separation techniques (e.g., HILIC chromatography) paired with MS/MS detection to distinguish Chlordimeform from co-formulated pesticides like bendiocarb . Validate immunoassays with epitope mapping and confirm results via LC-MS/MS. Matrix-matched calibration curves reduce interference from agricultural extracts .

Q. What experimental designs study degradation pathways under environmental conditions?

Simulate field conditions using xenon-arc lamps (λ > 290 nm) for photodegradation and hydrolytic studies at pH 3–9. Isotopically labeled chlordimeform (e.g., ¹³C) tracks degradation pathways via HRMS, while Arrhenius modeling predicts temperature-dependent half-lives .

Q. How do experimental designs address conflicting data on this compound’s carcinogenic potential?

Integrate mechanistic studies (e.g., DNA adduct formation assays) with epidemiological data on para-chloro-ortho-toluidine exposure. Dose-response models should include benchmark dose (BMD) analysis, and studies must adhere to OECD guidelines for reproducibility .

特性

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNZVJGDCKNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044811 | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.03 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.00003 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

19750-95-9 | |

| Record name | Chlordimeform hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。